molecular formula C8H7ClF2 B1379169 1-(Chloromethyl)-4-(difluoromethyl)benzene CAS No. 1461706-37-5

1-(Chloromethyl)-4-(difluoromethyl)benzene

Cat. No.: B1379169
CAS No.: 1461706-37-5
M. Wt: 176.59 g/mol
InChI Key: WPRVOAQXHDVAMK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(difluoromethyl)benzene is an organic compound featuring a benzene ring substituted with a chloromethyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-(difluoromethyl)benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-(difluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the difluoromethyl group can yield fluoromethyl derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 1-(hydroxymethyl)-4-(difluoromethyl)benzene.

    Oxidation: Formation of 4-(difluoromethyl)benzaldehyde or 4-(difluoromethyl)benzoic acid.

    Reduction: Formation of 1-(fluoromethyl)-4-(difluoromethyl)benzene.

Scientific Research Applications

1-(Chloromethyl)-4-(difluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

  • 1-(Chloromethyl)-2-(difluoromethyl)benzene
  • 1-(Chloromethyl)-3-(difluoromethyl)benzene
  • 1-(Bromomethyl)-4-(difluoromethyl)benzene

Comparison: 1-(Chloromethyl)-4-(difluoromethyl)benzene is unique due to the specific positioning of the chloromethyl and difluoromethyl groups on the benzene ring. This arrangement can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.

Properties

IUPAC Name

1-(chloromethyl)-4-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRVOAQXHDVAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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